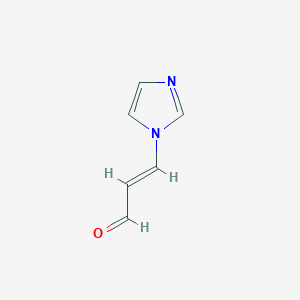
3-(1H-Imidazol-1-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Imidazol-1-yl)acrylaldehyde is a chemical compound that features an imidazole ring attached to an acrylaldehyde moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-1-yl)acrylaldehyde typically involves the reaction of imidazole with an appropriate aldehyde precursor. One common method is the Michael addition of imidazole to an α,β-unsaturated aldehyde under basic conditions. This reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .
化学反应分析
Types of Reactions: 3-(1H-Imidazol-1-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(1H-Imidazol-1-yl)acrylic acid.
Reduction: 3-(1H-Imidazol-1-yl)propan-1-ol.
Substitution: Various substituted imidazole derivatives.
科学研究应用
3-(1H-Imidazol-1-yl)acrylaldehyde has several scientific research applications:
作用机制
The mechanism of action of 3-(1H-Imidazol-1-yl)acrylaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, the imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function . These interactions are crucial for the compound’s biological activity and therapeutic potential.
相似化合物的比较
- 3-(1H-Imidazol-1-yl)propan-1-one
- 3-(1H-Imidazol-1-yl)propan-1-ol
- 1-(3-Aminopropyl)imidazole
Comparison: 3-(1H-Imidazol-1-yl)acrylaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. For example, 3-(1H-Imidazol-1-yl)propan-1-one lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions .
属性
分子式 |
C6H6N2O |
|---|---|
分子量 |
122.12 g/mol |
IUPAC 名称 |
(E)-3-imidazol-1-ylprop-2-enal |
InChI |
InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6-8/h1-6H/b3-1+ |
InChI 键 |
FHWRXQPZBJPLSE-HNQUOIGGSA-N |
手性 SMILES |
C1=CN(C=N1)/C=C/C=O |
规范 SMILES |
C1=CN(C=N1)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


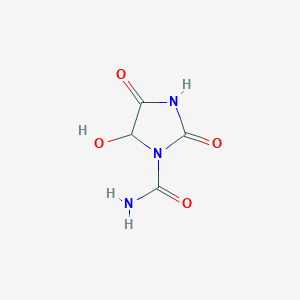
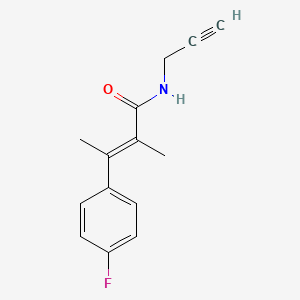

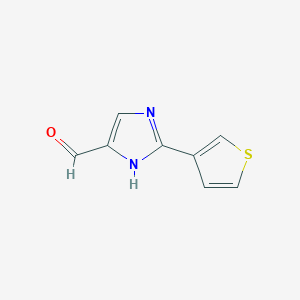
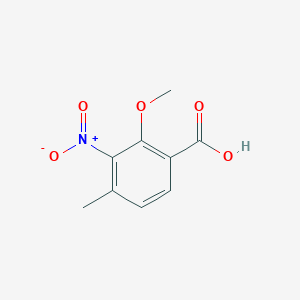
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)


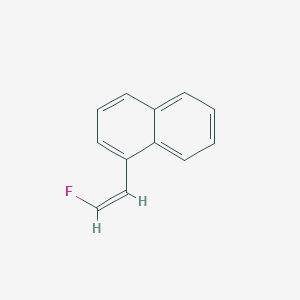
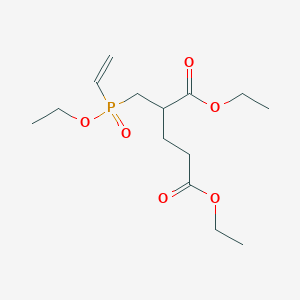
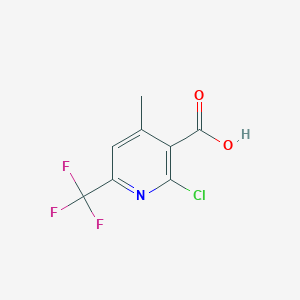
![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)
![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
